molecular formula C7H3BrI2O2 B14027891 3-Bromo-2,6-diiodobenzoic acid

3-Bromo-2,6-diiodobenzoic acid

Cat. No.: B14027891
M. Wt: 452.81 g/mol
InChI Key: NJSNSLGZTOOXIB-UHFFFAOYSA-N
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Description

3-Bromo-2,6-diiodobenzoic acid is an organic compound with the molecular formula C7H3BrI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 6 on the benzene ring are substituted with bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-diiodobenzoic acid typically involves the iodination and bromination of benzoic acid derivatives. One common method involves the use of 2,6-diiodobenzoic acid as a starting material, which is then brominated at the 3-position using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation reactions. The process generally requires precise control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-diiodobenzoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-diiodobenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This combination of halogens can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C7H3BrI2O2

Molecular Weight

452.81 g/mol

IUPAC Name

3-bromo-2,6-diiodobenzoic acid

InChI

InChI=1S/C7H3BrI2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)

InChI Key

NJSNSLGZTOOXIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)I)C(=O)O)I

Origin of Product

United States

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